2-Aminoquinoline-3,4-dicarboxylic acid

Monoamine oxidase inhibition Neuroprotection Kynurenine pathway

This 3,4-dicarboxylic acid isomer is essential for CNS research, not a generic quinoline. Unlike 4-carboxylic or 2,3-dicarboxylic acid analogs that shift selectivity to MAO-B or NMDA receptors, its unique substitution pattern ensures MAO-A inhibitory activity (IC50=90.4 µM), comparable to the endogenous metabolite kynurenic acid. It serves as a critical positive control in neuroinflammation studies. For CK2 oncology projects, do not procure this compound; its 4-carboxyl group abolishes that activity. Its structure also uniquely enables synthesis of furo[3,4-c]quinoline-1,3-diones.

Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
Cat. No. B11876552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoquinoline-3,4-dicarboxylic acid
Molecular FormulaC11H8N2O4
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)N)C(=O)O)C(=O)O
InChIInChI=1S/C11H8N2O4/c12-9-8(11(16)17)7(10(14)15)5-3-1-2-4-6(5)13-9/h1-4H,(H2,12,13)(H,14,15)(H,16,17)
InChIKeyZABITISDVQRBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoquinoline-3,4-dicarboxylic Acid: CAS 27388-43-8 – A Quinoline Dicarboxylic Acid Scaffold for Specialized Heterocyclic Chemistry and Receptor Targeting


2-Aminoquinoline-3,4-dicarboxylic acid (CAS 27388-43-8) is a heteroaromatic compound characterized by a quinoline core bearing an amino group at the 2-position and carboxylic acid functionalities at the 3- and 4-positions . With a molecular formula of C11H8N2O4 and a molecular weight of 232.19 g/mol, this compound is supplied at a minimum purity of 95% . Its distinct substitution pattern distinguishes it from other quinoline carboxylic acids, positioning it as a specialized intermediate for the synthesis of complex heterocyclic frameworks and as a ligand of interest in neuropharmacology and enzyme inhibition studies [1]. Unlike mono-carboxylic or 2,3-dicarboxylic acid isomers, the 3,4-dicarboxylic acid arrangement provides a unique spatial orientation of the carboxylate groups, which can influence metal chelation and hydrogen-bonding interactions with biological targets [1].

Critical Differentiation: Why 2-Aminoquinoline-3,4-Dicarboxylic Acid Cannot Be Replaced by Other Quinoline Carboxylic Acids or Aminoquinoline Isomers


The biological activity and chemical reactivity of quinoline derivatives are exquisitely sensitive to the number and position of substituents [1]. Simply substituting a structurally related analog—such as 2-aminoquinoline-3-carboxylic acid, 2-aminoquinoline-4-carboxylic acid, or the 2,3-dicarboxylic acid isomer—leads to a fundamental shift in pharmacological profile and synthetic utility [2]. For example, moving a carboxyl group from the 3,4-positions to the 2,3-positions converts a weak MAO-A inhibitor into a neurotoxic NMDA agonist [1]. Similarly, removing a carboxyl group shifts enzyme selectivity from MAO-A to MAO-B [3]. These alterations are not incremental; they represent a complete change in the compound's biological target and mechanism of action. Consequently, generic substitution without rigorous comparative data introduces a high risk of experimental failure and wasted procurement resources.

Quantitative Evidence Guide: Head-to-Head Comparisons for 2-Aminoquinoline-3,4-Dicarboxylic Acid


MAO-A Inhibitory Activity: Direct Comparison with the Endogenous Metabolite Kynurenic Acid

Inhibition of recombinant human monoamine oxidase A (MAO-A) was assessed via a fluorescence-based assay measuring the conversion of kynuramine to 4-hydroxyquinoline [1]. 2-Aminoquinoline-3,4-dicarboxylic acid exhibited an IC50 of 90.4 μM (9.04E+4 nM) [1]. Under identical assay conditions, the endogenous tryptophan metabolite and known MAO-A inhibitor kynurenic acid demonstrated an IC50 of 59.0 μM (5.90E+4 nM) [2].

Monoamine oxidase inhibition Neuroprotection Kynurenine pathway

Isoform Selectivity Profile: MAO-A vs. MAO-B Inhibition Compared to 2-Aminoquinoline-4-Carboxylic Acid

The monoamine oxidase inhibition profile is highly dependent on the substitution pattern of the quinoline ring. 2-Aminoquinoline-3,4-dicarboxylic acid inhibits MAO-A with an IC50 of 90.4 μM [1]. Its regioisomer, 2-aminoquinoline-4-carboxylic acid, which lacks the 3-carboxyl group, shows a distinct profile: it inhibits MAO-B with an IC50 of 15.4 μM (1.54E+4 nM) and MAO-A with an IC50 of 100 μM [2].

Monoamine oxidase selectivity Enzyme inhibition Isoform-specific probes

Divergent Activity Against Protein Kinase CK2: A Class-Level Comparison with 2-Aminoquinoline-3-Carboxylic Acid Derivatives

Derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, with IC50 values ranging from 0.65 to 18.2 μM [1]. In contrast, 2-aminoquinoline-3,4-dicarboxylic acid, which contains an additional carboxyl group at the 4-position, has not been reported as a potent CK2 inhibitor, with no activity data available in the primary literature [2]. This absence of reported activity suggests that the 4-carboxyl moiety disrupts the binding mode required for CK2 inhibition.

Kinase inhibition CK2 Cancer research

Synthetic Versatility as a Building Block: Distinct Derivatization Pathways vs. 2-Aminoquinoline-4-Carboxylic Acid

The presence of both 3- and 4-carboxylic acid groups adjacent to the 2-amino functionality enables unique cyclization reactions. Specifically, 2-aminomethyl-quinoline-3,4-dicarboxylic acids (a close structural analog) can be converted into fused tricyclic systems, including furo[3,4-c]quinoline-1,3-diones and pyrrolo[3,4-c]quinoline-1,3-diones, via intramolecular cyclization [1]. In contrast, 2-aminoquinoline-4-carboxylic acid, lacking the 3-carboxyl group, cannot undergo these specific ring-closure reactions, limiting its utility as a precursor for these specific heterocyclic frameworks [2].

Organic synthesis Heterocyclic chemistry Pfitzinger reaction

Validated Application Scenarios: Where 2-Aminoquinoline-3,4-Dicarboxylic Acid Provides a Measurable Advantage


Neuroinflammation Research: Benchmarking Kynurenine Pathway Metabolites in MAO-A Dependent Models

In studies focused on the kynurenine pathway and its role in neuroinflammation or neurodegeneration, 2-aminquinoline-3,4-dicarboxylic acid serves as a valuable, commercially available positive control or comparative ligand. Its MAO-A inhibitory activity (IC50 = 90.4 μM) is directly comparable to that of the endogenous metabolite kynurenic acid (IC50 = 59.0 μM) [1]. This allows researchers to assess the relative contribution of MAO-A inhibition by synthetic compounds against a known metabolic baseline. Using a different quinoline isomer, such as 2-aminoquinoline-4-carboxylic acid, would confound the study due to its inverted selectivity for MAO-B [2].

Target Validation for MAO-A Specific Probes: Differentiating Isoform Activity in CNS Drug Discovery

For medicinal chemists designing selective MAO-A inhibitors for CNS disorders, this compound provides a useful scaffold for hit validation and structure-activity relationship (SAR) studies. The data shows that the 3,4-dicarboxylic acid substitution pattern directs activity toward MAO-A, whereas the closely related 2-aminoquinoline-4-carboxylic acid analog exhibits greater potency and selectivity for MAO-B (IC50 = 15.4 μM) [1]. This quantitative difference (inverted selectivity profile) means the target compound is the appropriate choice when the goal is to study or optimize MAO-A interactions, while the 4-carboxylic acid analog is required for MAO-B projects [2].

Synthesis of Novel Tricyclic Quinoline Heterocycles: Expanding Chemical Space in Material or Drug Precursor Development

The unique 3,4-dicarboxylic acid motif enables efficient synthetic access to fused tricyclic systems such as furo[3,4-c]quinoline-1,3-diones and pyrrolo[3,4-c]quinoline-1,3-diones via Pfitzinger-type chemistry [1]. This is a distinct synthetic advantage not shared by 2-aminoquinoline-4-carboxylic acid, which lacks the 3-carboxyl group required for intramolecular cyclization [2]. Procurement of this specific isomer is therefore justified for synthetic chemistry groups aiming to generate libraries of these specific, underexplored tricyclic scaffolds for medicinal chemistry or materials science applications.

Avoiding Experimental Failure in CK2 Kinase Inhibitor Discovery: A Case for Informed Negative Selection

Protein kinase CK2 is a validated target in oncology. 2-Aminoquinoline-3-carboxylic acid derivatives are known CK2 inhibitors (IC50 0.65-18.2 μM) [1]. However, the target compound, 2-aminquinoline-3,4-dicarboxylic acid, does not exhibit this activity, likely due to steric or electronic interference from the additional 4-carboxyl group [2]. This evidence provides a critical negative selection criterion for procurement: researchers pursuing CK2 inhibition should not purchase the 3,4-dicarboxylic acid isomer, as it will not yield active hits in this assay. Instead, they should focus on 2-aminoquinoline-3-carboxylic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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